Ethyl 3-ethoxyacrylate

Beschreibung

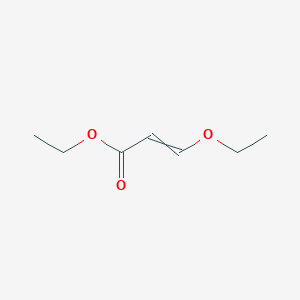

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQFPVUDTFABDH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301798 | |

| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-55-9, 1001-26-9 | |

| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5941-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3 ethyoxy-2-propenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-ethoxyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3 ETHYOXY-2-PROPENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT67QB527H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 3-ethoxyacrylate synthesis from ethyl bromoacetate and triethyl orthoformate

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Ethoxyacrylate from Ethyl Bromoacetate and Triethyl Orthoformate

Abstract

This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably fluoroquinolone antibiotics such as Levofloxacin and Ciprofloxacin.[1] Its value lies in the versatile reactivity of its α,β-unsaturated ester moiety. This guide provides a comprehensive technical overview of a robust and widely utilized method for its synthesis: a two-stage process commencing with a Reformatsky-type reaction between ethyl bromoacetate and triethyl orthoformate, followed by thermal elimination. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of the experimental choices to ensure reproducibility and safety.

Introduction: Strategic Importance of this compound

The strategic importance of this compound in medicinal chemistry stems from its role as a key building block for constructing the core quinolone ring system.[2][3] The presence of the ethoxy group at the β-position provides a latent carbonyl functionality, which is crucial for subsequent cyclization steps in the synthesis of fluoroquinolones. The reaction of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate with cyclopropylamine, for instance, is a key step in forming the quinolone core of Ciprofloxacin.[2] Given its industrial relevance, a thorough understanding of its synthesis is paramount for process optimization and development.[4]

The synthesis route discussed herein is advantageous due to the relative accessibility and cost-effectiveness of the starting materials: ethyl bromoacetate and triethyl orthoformate.[4] The reaction proceeds through a stable intermediate, ethyl 3,3-diethoxypropionate, which can be isolated before its conversion to the final product.[5]

Mechanistic Deep Dive: A Tale of Two Reactions

The overall synthesis is a two-part process: (I) the formation of an organozinc reagent and its subsequent nucleophilic attack on triethyl orthoformate, and (II) the thermal elimination of ethanol to generate the target α,β-unsaturated ester.

Part I: The Reformatsky-Type Reaction to form Ethyl 3,3-Diethoxypropionate

The first stage is a variation of the classic Reformatsky reaction.[6][7] The reaction involves the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, commonly known as a Reformatsky enolate.[8][9] These organozinc reagents are notably less basic and reactive than their lithium or magnesium (Grignard) counterparts, which prevents undesired self-condensation of the ester.[8][10]

Step 1: Activation of Zinc and Formation of the Reformatsky Enolate The surface of commercially available zinc dust is typically coated with a passivating layer of zinc oxide, which renders it unreactive.[11] Activation is therefore a critical first step to expose the fresh metal surface. This is often achieved by washing with dilute acid to etch away the oxide layer, followed by washing with organic solvents to remove water.[5] A catalytic amount of iodine is frequently added to initiate the reaction.[5] Iodine likely works by creating small defects on the zinc surface and forming a small amount of zinc iodide, which can facilitate the oxidative addition.

The activated zinc then undergoes an oxidative addition with ethyl bromoacetate. The zinc metal inserts itself into the carbon-bromine bond, forming the organozinc reagent, ethyl bromozincacetate.[6]

Step 2: Nucleophilic Attack on Triethyl Orthoformate The generated Reformatsky enolate is a potent carbon-based nucleophile. It attacks the central carbon atom of triethyl orthoformate. Although orthoformates are less electrophilic than aldehydes or ketones, the reaction proceeds, displacing one of the ethoxy groups as a zinc alkoxide salt. Subsequent acidic workup protonates this intermediate to yield ethyl 3,3-diethoxypropionate .[5]

Diagram: Reaction Mechanism - Part I

Caption: Mechanism of Reformatsky-type reaction.

Part II: Thermal Elimination of Ethanol

The second stage of the synthesis involves the conversion of the stable acetal intermediate, ethyl 3,3-diethoxypropionate, into the final product, this compound. This is achieved through a high-temperature thermal elimination of one molecule of ethanol.[5]

The reaction conditions—heating at high temperatures (190-200 °C) without the need for an acid or base catalyst—are characteristic of a pericyclic elimination, specifically a thermal syn-elimination (E_i mechanism).[12] This type of reaction proceeds through a cyclic transition state. In this case, a six-membered transition state is likely, involving the transfer of a proton from the C2 position to one of the ethoxy oxygens, with the simultaneous cleavage of the C-O bond and formation of the C=C double bond.

Diagram: Reaction Mechanism - Part II

Caption: Mechanism of thermal elimination.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. A self-validating protocol is one where the progress and success of each step can be verified before proceeding to the next. This is achieved through in-process controls (IPCs) such as Thin Layer Chromatography (TLC).

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Key Properties |

| Ethyl bromoacetate | 105-36-2 | 167.00 | Lachrymatory, corrosive |

| Triethyl orthoformate | 122-51-0 | 148.20 | Flammable liquid, moisture sensitive |

| Zinc Dust (<10 µm) | 7440-66-6 | 65.38 | Flammable solid |

| Iodine | 7553-56-2 | 253.81 | Corrosive, solid |

| Benzene (Anhydrous) | 71-43-2 | 78.11 | Flammable, carcinogen |

| Acetic Acid | 64-19-7 | 60.05 | Corrosive |

| Saturated NaHCO₃ | - | - | Basic solution |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | Drying agent |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Nitrogen/Argon gas inlet

-

Apparatus for vacuum distillation

Step-by-Step Procedure

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow.

Part 1: Synthesis of Ethyl 3,3-Diethoxypropionate [5]

-

Zinc Activation: Wash 40 g of zinc powder sequentially with dilute HCl, deionized water (3x), methanol, and acetone. Dry thoroughly under vacuum at 100 °C for at least 10 minutes to remove all residual solvents.

-

Reaction Setup: To a dry 100 mL three-necked flask under a nitrogen atmosphere, add 25 g of the activated zinc powder, a catalytic crystal of iodine, and 6 mL of anhydrous benzene.

-

Initiation: Heat the mixture to reflux with stirring. The disappearance of the purple iodine color indicates the reaction has been initiated.

-

Addition of Reactants: Prepare a solution of ethyl bromoacetate (8.35 g, 0.05 mol) and triethyl orthoformate (8.89 g, 0.06 mol). Add this solution dropwise to the refluxing zinc suspension over 45 minutes.

-

Reaction: After the initial addition, add another portion of activated zinc powder (6.25 g). Continue to heat at reflux for 6 hours.

-

In-Process Control (IPC-1): Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is complete when the spot corresponding to ethyl bromoacetate has been consumed.

-

Workup: Cool the reaction mixture and pour it into a beaker containing 100 mL of ice-water. Add excess acetic acid to dissolve any remaining zinc. Separate the organic layer (ether can be used for extraction).

-

Washing: Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by vacuum distillation, collecting the fraction at 79-81 °C (at 1.5 mmHg) to yield ethyl 3,3-diethoxypropionate as a colorless oil. A typical yield for this step is approximately 29.4%.[5]

Part 2: Synthesis of this compound [5]

-

Thermal Elimination: Place the purified ethyl 3,3-diethoxypropionate (e.g., 2.8 g) in a round-bottom flask fitted with a reflux condenser.

-

Heating: Heat the oil at 190-200 °C for 2 hours. The reaction can be monitored by TLC or GC-MS for the appearance of the product and disappearance of the starting material.

-

Completion: The reaction is typically quantitative, yielding this compound as a colorless liquid with a distinct odor. Further purification by distillation is usually not required if the starting intermediate was pure. The reported yield for this step is 100%.[5]

Quantitative Data Summary

| Stage | Product | Starting Materials | Conditions | Yield | Reference |

| Part 1 | Ethyl 3,3-diethoxypropionate | Ethyl bromoacetate, Triethyl orthoformate, Zn | Benzene, Reflux, 6h | 29.4% | [5] |

| Part 2 | This compound | Ethyl 3,3-diethoxypropionate | Neat, 190-200 °C, 2h | 100% | [5] |

Safety and Handling: A Scientist's Responsibility

Adherence to safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Ethyl Bromoacetate: This compound is a potent lachrymator (tear-producing agent) and is corrosive.[9] All handling must be performed within a certified chemical fume hood.[9] Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water.[13]

-

Triethyl Orthoformate: This is a flammable liquid. Keep away from ignition sources. It is also moisture-sensitive, and reactions should be conducted under an inert atmosphere to prevent hydrolysis.

-

Zinc Dust: Finely divided zinc powder is a flammable solid and can ignite upon contact with air, especially when dry. Handle under an inert atmosphere where possible.

-

Benzene: Benzene is a known carcinogen and is highly flammable. If possible, consider substituting it with a less hazardous solvent like THF or toluene, although this may require re-optimization of the reaction conditions.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire procedure.

Conclusion: A Gateway to Advanced Pharmaceuticals

The synthesis of this compound via a Reformatsky-type reaction followed by thermal elimination is a classic yet highly relevant transformation in organic chemistry. It demonstrates fundamental principles of organometallic chemistry and reaction mechanisms while providing a critical intermediate for the pharmaceutical industry. By understanding the causality behind each experimental step—from the necessity of zinc activation to the conditions driving the final elimination—researchers can confidently and safely execute this synthesis. The robustness of this method ensures that this compound will remain an accessible and vital component in the development of life-saving medicines.

References

- 1. Ethyl 3,3-diethoxypropionate | C9H18O4 | CID 66389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis Of Drugs: Laboratory Synthesis Of Ciprofloxacin [drugsynthesis.blogspot.com]

- 3. US20070244318A1 - Process for the Preparation of Levofloxacin Hemihydrate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. ethyl 3,3-diethoxypropionate, 10601-80-6 [thegoodscentscompany.com]

- 12. Ei mechanism - Wikipedia [en.wikipedia.org]

- 13. Ethyl 3,3-Diethoxypropionate | 10601-80-6 [chemicalbook.com]

Spectroscopic Fingerprinting of Ethyl 3-ethoxyacrylate: A Technical Guide to NMR and IR Analysis

Introduction

Ethyl 3-ethoxyacrylate is a versatile α,β-unsaturated ester with applications as a key intermediate in organic synthesis and pharmaceutical development.[1][2] Its chemical structure, featuring an acrylate backbone, a vinyl ether moiety, and two ethyl groups, gives rise to a distinct spectroscopic profile. A thorough understanding of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for researchers in confirming its identity, assessing its purity, and understanding its reactivity.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, supported by data from analogous compounds, and provide practical, field-proven protocols for data acquisition and interpretation. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the spectroscopic data of this important molecule.

Molecular Structure and Isomerism

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents on the double bond will influence the chemical shifts and coupling constants observed in the NMR spectra. This guide will primarily focus on the analysis of the more common (E)-isomer, while also discussing the spectral differences that would arise from the presence of the (Z)-isomer.

Figure 1: Molecular structure of (E)-Ethyl 3-ethoxyacrylate with atom numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and chemical environment of the protons in the molecule. The spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent sets of protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (CH₃ of ester) | ~1.25 | triplet | ~7.1 | 3H |

| H-2 (CH₂ of ester) | ~4.15 | quartet | ~7.1 | 2H |

| H-4 (vinylic) | ~5.10 | doublet | ~12.5 | 1H |

| H-5 (vinylic) | ~7.60 | doublet | ~12.5 | 1H |

| H-7 (CH₃ of ether) | ~1.35 | triplet | ~7.0 | 3H |

| H-6 (CH₂ of ether) | ~3.90 | quartet | ~7.0 | 2H |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Ester Group (H-2, H-3): The ethyl group of the ester will present as a classic ethyl pattern. The methyl protons (H-3) are expected to resonate upfield around 1.25 ppm as a triplet due to coupling with the adjacent methylene protons (H-2). The methylene protons (H-2) will appear as a quartet around 4.15 ppm, deshielded by the adjacent ester oxygen.

-

Vinylic Protons (H-4, H-5): The two protons on the double bond are diastereotopic and will appear as two distinct signals. The proton at C4 (H-4) is expected to be a doublet around 5.10 ppm. The proton at C5 (H-5), being closer to the electron-withdrawing carbonyl group, will be significantly deshielded and appear as a doublet further downfield around 7.60 ppm. For the (E)-isomer, a large coupling constant of approximately 12.5 Hz is expected, characteristic of a trans-relationship between the vinylic protons.

-

Ethyl Ether Group (H-6, H-7): The ethyl group of the ether will also show a typical ethyl pattern. The methyl protons (H-7) will resonate as a triplet around 1.35 ppm, while the methylene protons (H-6), being attached to the ether oxygen, will be a quartet around 3.90 ppm.

¹³C NMR Spectroscopic Analysis

The broadband proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~166 |

| C-2 (CH₂ of ester) | ~60 |

| C-3 (CH₃ of ester) | ~14 |

| C-4 (vinylic) | ~98 |

| C-5 (vinylic) | ~162 |

| C-6 (CH₂ of ether) | ~68 |

| C-7 (CH₃ of ether) | ~15 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1): The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the downfield end of the spectrum, typically around 166 ppm.

-

Vinylic Carbons (C-4, C-5): The two sp² hybridized carbons of the double bond will have distinct chemical shifts. C-4, attached to the ether oxygen, is expected to resonate around 98 ppm. C-5, being β to the carbonyl group, will be significantly deshielded and appear around 162 ppm.

-

Alkyl Carbons (C-2, C-3, C-6, C-7): The sp³ hybridized carbons of the two ethyl groups will appear in the upfield region of the spectrum. The methylene carbons attached to oxygen (C-2 and C-6) will be in the 60-70 ppm range, while the terminal methyl carbons (C-3 and C-7) will be found further upfield, around 14-15 ppm.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound will be dominated by absorptions arising from the vibrations of its key functional groups: the α,β-unsaturated ester and the vinyl ether.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | =C-H | Stretch |

| ~2980-2850 | C-H (alkyl) | Stretch |

| ~1715-1730 | C=O (α,β-unsaturated ester) | Stretch |

| ~1620-1640 | C=C (alkene) | Stretch |

| ~1250-1000 | C-O | Stretch |

Interpretation of the IR Spectrum

-

C=O Stretch: A strong, sharp absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the carbonyl stretching vibration of an α,β-unsaturated ester.[3][4] Conjugation with the double bond lowers the frequency compared to a saturated ester.

-

C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to appear as a medium-intensity band around 1620-1640 cm⁻¹.

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (=C-H) and sp³ (alkyl) hybridized carbons. The =C-H stretch will appear just above 3000 cm⁻¹, while the alkyl C-H stretches will be observed just below 3000 cm⁻¹.

-

C-O Stretches: Strong C-O stretching bands from both the ester and ether linkages will be present in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a detailed and unambiguous characterization of its molecular structure. The ¹H and ¹³C NMR spectra offer precise information about the connectivity and electronic environment of each atom, while the IR spectrum confirms the presence of the key functional groups. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, enabling them to confidently verify its identity and purity, which is a critical step in any synthetic or drug development workflow.

References

An In-depth Technical Guide to Ethyl 3-Ethoxyacrylate (CAS 1001-26-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate, identified by the CAS number 1001-26-9, is a versatile organic compound that serves as a crucial intermediate in various synthetic applications, most notably in the pharmaceutical industry.[1] This guide provides a comprehensive overview of its chemical characteristics, synthesis methodologies, safety protocols, and its significant role as a building block in the synthesis of complex molecules. Its bifunctional nature, possessing both an acrylate ester and an enol ether moiety, makes it a reactive and valuable reagent for constructing heterocyclic systems and other intricate molecular architectures.[2]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristically sweet odor.[3] It is soluble in many common organic solvents and has limited solubility in water.[4] The stability of this compound under standard conditions makes it a practical choice for a variety of laboratory and industrial applications.[2]

| Property | Value | Reference(s) |

| CAS Number | 1001-26-9 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 195-196 °C (lit.) | [6] |

| Density | 0.998 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.446 (lit.) | |

| Flash Point | 76 °C (169 °F) - closed cup | [4] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | 2-8°C |

Spectroscopic Data and Characterization

A complete spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following outlines the expected spectral data based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the two ethyl groups and the vinyl protons. The vinyl protons will appear as doublets, with their coupling constant indicating the stereochemistry of the double bond (cis or trans isomers may be present).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the two ethoxy groups, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1700-1730 cm⁻¹. Other significant peaks will include C=C stretching of the alkene and C-O stretching of the ether and ester functionalities.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of ethoxy and ethyl groups.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Method 1: Reaction of Ethyl Bromoacetate and Triethyl Orthoformate

A common and straightforward method involves the reaction of ethyl bromoacetate with triethyl orthoformate.[7] This reaction is typically carried out at elevated temperatures and can provide good yields of the desired product, making it suitable for industrial-scale production.[7]

Workflow for Synthesis via Ethyl Bromoacetate:

Caption: Synthesis of this compound.

Method 2: From Vinyl Ethyl Ether and Trichloroacetyl Chloride

An alternative synthesis involves the reaction of vinyl ethyl ether with trichloroacetyl chloride, followed by treatment with an organic base and ethanol, and subsequent elimination catalyzed by an acid.[8][9] This multi-step process offers a pathway from readily available starting materials.[8]

Experimental Protocol (Adapted from Patent CN109438237B): [8]

-

Step 1: Slowly add vinyl ethyl ether to trichloroacetyl chloride in a reaction vessel, maintaining the temperature at 25-30 °C. Allow the reaction to proceed for several hours.

-

Step 2: Remove low-boiling byproducts by distillation under reduced pressure.

-

Step 3: Add triethylamine and ethanol to the reaction mixture and stir at a controlled temperature (e.g., 35 °C) for several hours.

-

Step 4: Filter the mixture to remove solid byproducts. The filtrate is then subjected to reduced pressure distillation to remove ethanol.

-

Step 5: Add potassium bisulfate to the residue and heat to around 80-100 °C while bubbling nitrogen through the mixture.

-

Step 6: Purify the final product by reduced pressure distillation to obtain this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its ability to participate in cyclization and condensation reactions.

Role in the Synthesis of Zaleplon

A notable application of this compound is in the preparation of intermediates for the synthesis of Zaleplon, a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[4][10] Specifically, it is used in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of Zaleplon.[4] The synthesis of Zaleplon itself involves the cyclisation of 3-amino-4-cyanopyrazole with an appropriate propenone derivative.[11] While not directly in the main synthetic pathway of Zaleplon, its use in preparing a known impurity highlights its relevance in the quality control and process understanding of this pharmaceutical.

Logical Flow of Zaleplon Synthesis and the Role of Related Intermediates:

Caption: Zaleplon synthesis and related intermediates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Information

-

Pictogram: Exclamation Mark[4]

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage and Stability

Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C. The compound is stable under recommended storage conditions.[12]

Conclusion

This compound (CAS 1001-26-9) is a significant chemical intermediate with well-defined properties and established synthesis routes. Its utility in the pharmaceutical industry, particularly in the context of active pharmaceutical ingredients like Zaleplon, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemistry, synthesis, and safety is paramount for its effective and safe utilization in both research and manufacturing environments.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1001-26-9 [chemicalbook.com]

- 5. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 3-Ethoxyacrylate Formation

Abstract

Ethyl 3-ethoxyacrylate is a valuable intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients.[1] Its bifunctional nature, possessing both an electron-deficient alkene and an ester moiety, makes it a versatile building block. A thorough understanding of the reaction mechanisms governing its formation is paramount for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel, efficient, and scalable processes. This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying mechanistic principles, the causality behind experimental choices, and field-proven protocols.

Introduction: The Synthetic Value of this compound

This compound (IUPAC name: ethyl (E)-3-ethoxyprop-2-enoate) is a key precursor in organic synthesis.[2] Its structure is characterized by an α,β-unsaturated ester system, which is further activated by an ethoxy group at the β-position. This electronic arrangement makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, a reactivity profile that is central to its utility. This guide will explore the core reaction mechanisms for its synthesis, providing a comparative analysis to inform process development and optimization.

Mechanistic Pathway I: Conjugate Addition to an Activated Alkyne

The most direct and atom-economical approach to this compound is the conjugate (or Michael) addition of ethanol to ethyl propiolate.[3] This reaction leverages the high electrophilicity of the alkyne, which is activated by the electron-withdrawing ethyl ester group. The choice of catalyst is critical in this pathway and dictates the precise nature of the mechanism.

Base-Catalyzed Michael Addition

In the presence of a base, ethanol is deprotonated to form the ethoxide ion, a potent nucleophile. This initiates a classic Michael addition cascade.[4]

Mechanism:

-

Deprotonation: A catalytic amount of a suitable base (e.g., sodium ethoxide, triethylamine) deprotonates ethanol to generate the nucleophilic ethoxide anion.[5]

-

Nucleophilic Attack: The ethoxide ion attacks the β-carbon of the ethyl propiolate in a 1,4-conjugate addition fashion.[4] This is the rate-determining step.[6] The π-electrons of the alkyne are pushed onto the α-carbon, forming a transient enolate intermediate.

-

Protonation: The enolate intermediate is a strong base and is rapidly protonated by a molecule of ethanol, regenerating the ethoxide catalyst and yielding the final this compound product.[7]

The reaction typically yields the more thermodynamically stable E-isomer.[6]

Caption: Base-Catalyzed Michael Addition of Ethanol to Ethyl Propiolate.

Copper(I)-Catalyzed Addition

Transition metal catalysis offers an alternative, often milder, route. Copper(I) salts are particularly effective for the conjugate addition of alcohols to activated alkynes.[8]

Mechanism:

The precise mechanism can be complex, but a plausible pathway involves the formation of a copper acetylide or activation of the alcohol.

-

Coordination: The Cu(I) catalyst coordinates to the alkyne, increasing its electrophilicity and facilitating the nucleophilic attack.

-

Nucleophilic Addition: Ethanol, a weaker nucleophile than ethoxide, can now add across the triple bond. This may proceed through an intermediate where the alcohol is also coordinated to the copper center.[9][10]

-

Proton Transfer & Isomerization: Subsequent proton transfer and catalyst dissociation yield the final product. The stereochemical outcome (syn- or anti-addition) can be influenced by the specific copper catalyst and reaction conditions.[9]

Expertise & Experience Insight: The choice between base- and copper-catalysis depends on the substrate's sensitivity. For complex molecules with base-labile functional groups, the milder, neutral conditions of copper catalysis are often preferred. However, for large-scale industrial synthesis where cost is a primary driver, the use of a simple base catalyst may be more economical.

Mechanistic Pathway II: The Acetal Elimination Route

A common and industrially relevant strategy involves the formation of an acetal intermediate, Ethyl 3,3-diethoxypropanoate, followed by the elimination of one equivalent of ethanol to generate the desired acrylate.

Formation of Ethyl 3,3-diethoxypropanoate

This key intermediate can be synthesized via several methods. One of the most robust and well-documented is the reaction of trichloroacetyl chloride with ethyl vinyl ether, followed by treatment with ethanol.[11]

Mechanism:

-

Acylation of Enol Ether: Trichloroacetyl chloride reacts with ethyl vinyl ether in an acylation reaction. The electron-rich double bond of the enol ether attacks the electrophilic carbonyl carbon of the acid chloride.[11]

-

Haloform-type Reaction: The resulting intermediate, 1,1,1-trichloro-4-ethoxy-3-buten-2-one, is then treated with ethanol and a base (e.g., potassium carbonate). This initiates a haloform-type reaction sequence, ultimately substituting the trichloromethyl group and forming the stable acetal, Ethyl 3,3-diethoxypropanoate.[1][11]

Caption: Synthesis of the Acetal Intermediate.

An alternative synthesis of the acetal involves a zinc-mediated reaction between ethyl bromoacetate and triethyl orthoformate.[2]

Acid-Catalyzed Elimination of Ethanol

The crucial final step is the elimination of ethanol from Ethyl 3,3-diethoxypropanoate. This is typically achieved by heating in the presence of an acid catalyst, such as potassium bisulfate or sulfuric acid.[12]

Mechanism:

This reaction proceeds via a mechanism analogous to the acid-catalyzed dehydration of an alcohol, likely following an E1 pathway.

-

Protonation: An acid catalyst protonates one of the ethoxy groups, converting it into a good leaving group (ethanol).[13]

-

Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule, generating a resonance-stabilized carbocation (an oxocarbenium ion). This is the rate-determining step.

-

Deprotonation: A base (e.g., HSO₄⁻ or another molecule of ethanol) removes a proton from the adjacent carbon (the α-carbon), leading to the formation of the carbon-carbon double bond and regenerating the acid catalyst.[12]

Caption: Acid-Catalyzed Elimination of Ethanol from the Acetal Intermediate.

Mechanistic Pathway III: Palladium-Catalyzed Reaction of Ethyl Acrylate

A distinct approach involves the reaction of ethanol with a more readily available starting material, ethyl acrylate. This transformation requires a palladium catalyst.[14]

Mechanism:

Palladium-catalyzed cross-coupling reactions typically involve a cycle of oxidative addition, migratory insertion, and reductive elimination or β-hydride elimination.[15] The reaction of ethyl acrylate and ethanol likely proceeds through a Wacker-type or Heck-type mechanism.

-

Oxidative Addition/Coordination: The Pd(0) catalyst coordinates to the ethyl acrylate.

-

Nucleophilic Attack: Ethanol attacks the coordinated alkene. This is in contrast to the Michael addition, where the nucleophile attacks the uncoordinated alkene.

-

β-Hydride Elimination: A palladium-hydride species is formed, which then undergoes β-hydride elimination to form the enol ether product and regenerate the Pd(0) catalyst.

Trustworthiness Note: This method often produces a significant amount of the acetal, ethyl 3,3-diethoxypropionate, as a byproduct.[3] This suggests a competing pathway where a second molecule of ethanol adds to the intermediate. The high cost and potential for heavy metal contamination from the palladium catalyst can also be drawbacks for industrial applications.[3]

Comparative Analysis and Data Presentation

The choice of synthetic route is a critical decision based on factors such as raw material cost, scalability, atom economy, and desired product purity.

| Synthetic Pathway | Starting Materials | Key Intermediate(s) | Catalyst/Reagents | Advantages | Disadvantages |

| Michael Addition | Ethyl propiolate, Ethanol | None | Base (e.g., NaOEt) or Cu(I) salts | High atom economy, direct route | Ethyl propiolate is expensive |

| Acetal Elimination | Trichloroacetyl chloride, Ethyl vinyl ether, Ethanol | Ethyl 3,3-diethoxypropanoate | K₂CO₃, Acid (e.g., KHSO₄) | Utilizes cheaper feedstocks, high yield, scalable[11] | Multi-step process, generates waste |

| Palladium-Catalyzed | Ethyl acrylate, Ethanol | (None) | PdCl₂ / co-catalyst | Uses readily available ethyl acrylate | Expensive catalyst, moderate yield of desired product, byproduct formation[3] |

Experimental Protocols

The following protocols are representative of the methodologies described and are intended for research and development purposes.

Protocol 6.1: Synthesis of Ethyl 3,3-diethoxypropanoate (Acetal Intermediate)

Adapted from Organic Syntheses.[11]

-

Step A: Acylation. Charge a 500-mL, two-necked, round-bottomed flask equipped with a pressure-equalizing addition funnel, nitrogen inlet, and magnetic stirring bar with trichloroacetyl chloride (173 g, 0.96 mol).

-

Under a nitrogen atmosphere, cool the flask in an ice bath to 0°C.

-

Add ethyl vinyl ether (137 g, 1.90 mol) dropwise over 1 hour, maintaining the temperature at 0°C.

-

Allow the mixture to warm to room temperature and stir for an additional 12 hours. The product is 1,1,1-trichloro-4-ethoxy-3-buten-2-one.

-

Step B: Acetal Formation. Charge a separate 500-mL flask with dry ethanol (200 mL) and anhydrous potassium carbonate (12 g, 87 mmol) and cool in an ice-water bath.

-

Add the product from Step A (200 g, 0.92 mol) via an addition funnel over 30 minutes.

-

Continue stirring for 10 hours at room temperature.

-

Add petroleum ether (300 mL) and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure and distill the residue to yield Ethyl 3,3-diethoxypropanoate.

Protocol 6.2: Elimination to form this compound

-

Combine Ethyl 3,3-diethoxypropanoate (1 mol equivalent) with a catalytic amount of potassium bisulfate (e.g., 0.05-0.1 mol equivalent).

-

Heat the mixture to 80-100°C while bubbling nitrogen through the solution to facilitate the removal of the ethanol byproduct.

-

Monitor the reaction by GC or TLC until the starting material is consumed (typically 4-5 hours).

-

Upon completion, purify the product by vacuum distillation to obtain this compound.

Self-Validating System: The purity and identity of the product, this compound, must be confirmed through standard analytical techniques.

-

¹H NMR: Expected signals for the ethoxy group (triplet and quartet), the vinyl protons (two doublets with characteristic coupling constants for the E/Z isomers), and the ethyl ester group (triplet and quartet).

-

¹³C NMR: Resonances corresponding to the carbonyl carbon, the two vinyl carbons, and the carbons of the ethoxy and ethyl ester groups.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ester (around 1710-1730 cm⁻¹) and bands for the C=C stretch and C-O stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 144.17 g/mol .[16]

Conclusion

The synthesis of this compound can be accomplished through several distinct mechanistic pathways. The direct Michael addition of ethanol to ethyl propiolate offers the most straightforward route, with the choice of base or copper catalysis allowing for flexibility based on substrate compatibility. The acetal elimination pathway , while more circuitous, is a robust and scalable method that utilizes more economical starting materials, making it attractive for industrial applications. Finally, the palladium-catalyzed approach from ethyl acrylate presents an alternative but is often hampered by cost and selectivity issues. A comprehensive understanding of these mechanisms, coupled with a critical evaluation of their respective advantages and disadvantages, empowers scientists to select and optimize the most appropriate synthetic strategy for their specific research and development needs.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 16. This compound 98 1001-26-9 [sigmaaldrich.com]

Stability and storage conditions for Ethyl 3-ethoxyacrylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-ethoxyacrylate

Introduction

This compound (CAS: 1001-26-9) is a bifunctional organic compound of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring both an ester group and an enol ether moiety, imparts a versatile reactivity profile, making it a valuable intermediate.[2] A notable advantage of this compound is its enhanced stability compared to related aldehydes, such as 3-formylpropanoate, which simplifies its handling and storage.[2] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for this compound, designed for researchers, scientists, and professionals who rely on the integrity of this crucial reagent.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper use and storage. These properties dictate its behavior under various experimental and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1001-26-9 | [3][4] |

| Molecular Formula | C₇H₁₂O₃ | [2][5] |

| Molecular Weight | 144.17 g/mol | [2][5] |

| Appearance | Colorless Liquid | [2][4] |

| Boiling Point | 195-196 °C | [2][4] |

| Density | 0.998 g/mL at 25 °C | |

| Flash Point | 76 °C (168.8 °F) - Closed Cup | [4] |

| Refractive Index | n20/D 1.446 | |

| Synonyms | Ethyl 3-ethoxy-2-propenoate |

Chemical Stability and Degradation Pathways

This compound is stable under recommended storage and handling conditions.[3][4] Unlike many simple acrylate monomers, it does not undergo hazardous polymerization under normal circumstances.[4] However, its stability can be compromised by exposure to specific chemical and physical stressors. The molecule's reactivity is centered around the ester and enol ether functional groups.

Susceptibility to Hydrolysis

The primary degradation pathway for this compound is hydrolysis. The presence of strong acids or strong bases can catalyze the cleavage of both the ester and the enol ether functionalities.

-

Ester Hydrolysis: In the presence of acid or base, the ester group can hydrolyze to form 3-ethoxyacrylic acid and ethanol.

-

Enol Ether Hydrolysis: The enol ether is particularly susceptible to acid-catalyzed hydrolysis, which would yield ethyl 3-oxopropanoate.

Due to these potential reactions, this compound is listed as incompatible with strong acids and strong bases.[3][4]

Caption: Potential acid/base-catalyzed hydrolysis degradation pathways for this compound.

Oxidative Degradation

The carbon-carbon double bond in the acrylate backbone makes the molecule susceptible to reaction with strong oxidizing agents.[3][4] This can lead to cleavage of the double bond or other oxidative transformations, resulting in a loss of product integrity. Therefore, contact with materials such as peroxides, permanganates, or dichromates must be strictly avoided.

Thermal Decomposition

While stable at recommended temperatures, this compound is a combustible liquid.[4] Exposure to high temperatures, such as in a fire, will cause decomposition. Hazardous decomposition products primarily consist of carbon monoxide (CO) and carbon dioxide (CO₂).[3][4]

Optimal Storage and Safe Handling Protocols

Adherence to proper storage and handling procedures is paramount to preserving the chemical's purity and ensuring laboratory safety.

Recommended Storage Conditions

The following conditions are recommended for the long-term storage of this compound to maintain its stability and quality.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C (Refrigerated) | Minimizes potential for slow degradation and maintains stability. | |

| Atmosphere | Tightly closed container | Prevents contamination and exposure to moisture, which could facilitate hydrolysis. | [4] |

| Light Exposure | Store in an opaque or amber vial | Protects against potential photodegradation, a common pathway for unsaturated organic compounds. | (Best Practice) |

| Location | Well-ventilated, cool place | Ensures a safe storage environment and mitigates vapor accumulation. | [4] |

| Incompatibilities | Store away from strong acids, bases, oxidizing agents, and reducing agents. | Prevents chemical reactions that would degrade the compound. | [3][4] |

Protocol for Safe Handling

The following step-by-step protocol should be followed when handling this compound in a research or development setting.

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[3] This is critical as the compound may cause respiratory irritation.[5] Eyewash stations and safety showers must be readily accessible.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

-

Dispensing : Before dispensing, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container. Ground containers during transfer to prevent static discharge, especially for larger quantities.

-

Avoiding Contamination : Use clean, dry glassware and utensils. Never return unused chemical to the original container.

-

Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4] Decontaminate work surfaces.

-

Spill & Waste Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[4] Dispose of waste material at an approved waste disposal plant.[4]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of this compound, a forced degradation study is the standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Step-by-Step Protocol

-

Prepare Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Establish Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

-

Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

-

Photolytic Degradation : Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be wrapped in aluminum foil and kept alongside.

-

Thermal Degradation : Heat the stock solution at a temperature below its boiling point (e.g., 80-100°C) for 48 hours.

-

-

Sample Quenching : Before analysis, neutralize the acidic and basic samples. Dilute all samples, including a non-stressed control, to a suitable concentration for analysis.

-

Analysis : Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Evaluation : Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The mass balance should be assessed to account for all degradation products.

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a stable organic intermediate when stored and handled correctly. Its primary vulnerabilities are hydrolysis under acidic or basic conditions and oxidation by strong oxidizing agents. By adhering to the recommended storage conditions, specifically refrigeration at 2-8°C in a tightly sealed, light-resistant container, and by following rigorous safe-handling protocols, researchers and drug development professionals can ensure the compound's integrity and obtain reliable, reproducible results in their synthetic applications.

References

Molecular weight and formula of Ethyl 3-ethoxyacrylate

An In-Depth Technical Guide to Ethyl 3-Ethoxyacrylate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 1001-26-9) is a versatile bifunctional molecule incorporating both an acrylate ester and an enol ether moiety.[1] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems and as a precursor in the pharmaceutical and materials science industries.[2][3][4] This guide provides a comprehensive overview of its core physicochemical properties, established synthesis methodologies, expected spectroscopic signatures, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical and Structural Data

This compound is a colorless to light yellow liquid.[1][5] Its fundamental properties are critical for its handling, reaction design, and purification. The key data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][4][5] |

| Linear Formula | CH₃CH₂OCH=CHCOOCH₂CH₃ | |

| Molecular Weight | 144.17 g/mol | [1][2][5] |

| CAS Number | 1001-26-9 | [2][4][5][6][7] |

| Synonyms | Ethyl 3-ethoxy-2-propenoate, Ethyl 3-ethoxyprop-2-enoate | [5][8][9] |

| Density | 0.998 g/mL at 25 °C | [4][7][8] |

| Boiling Point | 195-196 °C | [4][7][8] |

| Refractive Index (n20/D) | 1.446 | [4][7][8] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [8] |

| Storage Temperature | 2-8 °C | [8] |

Synthesis Methodologies

The synthesis of this compound is well-established, with several routes developed to optimize yield, purity, and industrial scalability.[6] The choice of method often depends on the availability of starting materials, desired purity, and environmental considerations.

Common Synthetic Routes:

-

From Ethyl Bromoacetate and Triethyl Orthoformate: This is a widely recognized and relatively straightforward method suitable for scaled production.[2][6]

-

From Ethyl Acrylate and Ethanol: This route involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst to yield the target compound, sometimes alongside 3,3-diethoxypropanoate, which can be cracked to give the desired product.[3]

-

Phase-Transfer Catalysis: A method using 3-sodium-2-propenoate and bromoethane with PEG400 as a phase-transfer catalyst offers an environmentally friendlier approach with simple operation.[3]

-

From Trichloroacetyl Chloride and Vinyl Ethyl Ether: A multi-step industrial method that proceeds through an intermediate which is then converted to the final product.[10]

The following diagram illustrates a generalized workflow for a multi-step synthesis, highlighting key stages from starting materials to the purified product.

Exemplary Synthesis Protocol

The following protocol is adapted from a patented method and demonstrates a robust procedure for preparing this compound.[10]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

Trichloroacetyl chloride (91g, 0.5 mol)

-

Vinyl ethyl ether (54g, 0.75 mol)

-

Triethylamine (66g, 0.65 mol)

-

Ethanol (100g)

-

Potassium bisulfate (6.8g, 0.05 mol)

-

Three-necked flask and standard glassware for reaction and distillation under reduced pressure.

Procedure:

-

Intermediate Formation: Charge a three-necked flask with 91g (0.5 mol) of trichloroacetyl chloride. Slowly add 54g (0.75 mol) of vinyl ethyl ether dropwise over approximately 1 hour, maintaining the reaction temperature at 25 °C. The causality here is to control the exothermic reaction to prevent side product formation.

-

Reaction Completion: Stir the mixture at 25 °C for 8 hours to ensure the reaction goes to completion.

-

Byproduct Removal: Following the reaction, distill the mixture under reduced pressure at a temperature below 40 °C. This step is crucial to remove low-boiling point byproducts, which helps to drive the subsequent reactions.

-

Conversion to Ester: Add 66g (0.65 mol) of triethylamine and 100g of ethanol to the residue. The base (triethylamine) neutralizes the acid formed and catalyzes the reaction. Maintain the temperature at 30 °C and react for 8 hours.

-

Filtration and Solvent Removal: Filter the resulting mixture to recover the solid filter cake (triethylamine hydrochloride). The filtrate is then subjected to reduced pressure distillation below 50 °C to remove the excess ethanol solvent.

-

Elimination Reaction: Add 6.8g (0.05 mol) of potassium bisulfate, an acid catalyst, to the residue. Heat the mixture to 80 °C while introducing a steady stream of nitrogen (300 mL/min). The nitrogen flow helps to remove the ethanol eliminated during the reaction, pushing the equilibrium towards the product. Maintain these conditions for 5 hours.

-

Final Purification: After the reaction is complete, purify the crude product via reduced pressure distillation to obtain pure this compound. This final step isolates the product from the catalyst and any high-boiling impurities.

Spectroscopic Characterization (Predicted)

While specific, verified spectra are not universally published, the structure of this compound allows for a reliable prediction of its key spectroscopic features, which are essential for its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two different ethyl groups and the vinylic protons.

-

Ethoxy Group (CH₃CH₂O-): A triplet around δ 1.2-1.3 ppm (3H, -OCH₂CH₃ ) and a quartet around δ 3.8-4.0 ppm (2H, -OCH₂ CH₃).

-

Ethyl Ester Group (-COOCH₂CH₃): A triplet around δ 1.2-1.3 ppm (3H, -COOCH₂CH₃ ) and a quartet around δ 4.1-4.2 ppm (2H, -COOCH₂ CH₃). Note: The two triplets and two quartets may overlap.

-

Vinylic Protons (-OCH=CH-): Two doublets in the region of δ 5.0-7.5 ppm. The proton alpha to the carbonyl (C=CH -CO) will be further downfield than the proton beta to the carbonyl (O-CH =CH). The coupling constant (J-value) between these protons would confirm the stereochemistry (cis or trans). The commercial product is often a mixture of isomers.[5]

-

-

¹³C NMR Spectroscopy: The molecule has 7 carbon atoms, all of which are chemically non-equivalent, and thus should produce 7 distinct signals in the ¹³C NMR spectrum. Approximate shifts would include signals for two CH₃ carbons, two CH₂ carbons, two vinylic CH carbons, and one carbonyl (C=O) carbon (~165-175 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1715-1735 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity absorption band around 1640-1660 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorption bands in the 1100-1250 cm⁻¹ region.

-

=C-H Bending: Absorptions in the 800-1000 cm⁻¹ range, which can also help distinguish between cis and trans isomers.

-

Key Applications in Research and Development

This compound's utility stems from its dual reactivity, serving as a valuable building block (synthon) in various chemical transformations.

-

Pharmaceutical Intermediates: It is a known intermediate in the synthesis of complex organic molecules.[1][2][4] For instance, it is used in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, which is a principal impurity of the sedative drug Zaleplon.[7] Its role as a stable equivalent of 3-formylpropanoate makes it a practical choice in multi-step pharmaceutical syntheses.[1]

-

Materials Science: The acrylate functionality allows it to participate in polymerization and cross-linking reactions.

-

Adhesives: It can serve as a foundational component for various acrylic adhesives used to bond materials like plastics, metals, and wood.[3]

-

Coatings and Paints: It is used in formulations for transparent coatings to provide protective and glossy finishes for surfaces.[3] Its ability to cross-link enables the creation of functional coatings with enhanced properties such as scratch or water resistance.[3]

-

Resin Synthesis: It is a component in the synthesis of multifunctional resins used in paints, inks, and composite materials.[3]

-

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a combustible liquid and an irritant.[8]

| Hazard Class | Hazard Statements | Precautionary Statements | Source(s) |

| Skin Irritant | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8] |

| Eye Irritant | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Respiratory Irritant | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [8] |

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 1001-26-9 [chemicalbook.com]

- 8. This compound 98 1001-26-9 [sigmaaldrich.com]

- 9. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

The Solubility Profile of Ethyl 3-ethoxyacrylate in Common Organic Solvents

An In-depth Technical Guide

Executive Summary

Ethyl 3-ethoxyacrylate is a key intermediate in organic and pharmaceutical synthesis, valued for its dual functionality as an ester and an enol ether.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties and the principles of molecular interaction. While specific quantitative solubility data is not widely published, this paper establishes a predictive solubility profile based on its molecular structure and available data for analogous compounds. Furthermore, it provides a robust, step-by-step experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings, ensuring reliable and reproducible results.

Introduction: Understanding this compound

This compound (CAS No. 1001-26-9) is a colorless to light yellow liquid with the molecular formula C₇H₁₂O₃.[2][3] Its structure features an ethyl ester group and an ethyl ether moiety conjugated with a double bond, making it a versatile building block in chemical synthesis.[1] It serves as a stable and practical surrogate for 3-formylpropanoate, finding application in the synthesis of complex organic molecules and heterocyclic compounds, including as an intermediate in the preparation of impurities for pharmaceutical quality control.[1][4]

The efficiency of its use in synthesis, extraction, and purification is fundamentally governed by its interaction with various solvents. This guide elucidates the principles behind its solubility and provides the necessary tools to quantify it.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 1001-26-9 | [4][5] |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.998 g/mL at 25 °C | [2][5] |

| Boiling Point | 195-196 °C | [2][4] |

| Flash Point | 76 °C (169 °F) | [2][4] |

| Refractive Index | n20/D 1.446 | [2][5] |

Theoretical Framework for Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6] The molecular structure of this compound provides clear indicators of its expected solubility behavior.

-

Polar Moieties : The presence of two ether oxygen atoms and an ester group introduces polarity. The lone pairs of electrons on these oxygen atoms can act as hydrogen bond acceptors.

-

Non-polar Character : The molecule also contains ethyl groups and a hydrocarbon backbone (C7 in total), contributing to its non-polar character.

This amphiphilic nature—possessing both polar and non-polar regions—suggests a broad solubility range. It can interact with polar solvents via dipole-dipole forces and with non-polar solvents via London dispersion forces. The key to its solubility in polar protic solvents like water and alcohols is its ability to accept hydrogen bonds.

Solubility Profile of this compound

While precise, quantitative solubility data for this compound in a wide array of organic solvents is scarce in published literature, a reliable profile can be constructed from available information and by analogy to structurally similar compounds like ethyl acrylate.

Several chemical data repositories explicitly state that this compound is "soluble" in water.[2][4] This is attributed to the polar ester and ether groups which can form hydrogen bonds with water molecules.

For organic solvents, we can infer its behavior. The related compound, ethyl acrylate (C₅H₈O₂), is reported to be completely soluble or miscible in alcohols, ethers, and nearly all common organic solvents.[7][8] Given that this compound shares the ethyl acrylate core structure with an additional polar ethoxy group, it is predicted to exhibit similar or even enhanced solubility in polar organic solvents.

Predicted Solubility of this compound:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | Qualitatively confirmed.[2][4] Hydrogen bond accepting ether and ester groups interact with water. |

| Ethanol, Methanol | Miscible (Predicted) | Strong dipole-dipole interactions and hydrogen bonding potential. Structurally similar to the solute. | |

| Polar Aprotic | Acetone, THF | Miscible (Predicted) | Strong dipole-dipole interactions. Solute and solvent share similar polarities. |

| Ethyl Acetate | Miscible (Predicted) | "Like dissolves like" principle; both are esters. | |

| DMSO, DMF | Miscible (Predicted) | Highly polar solvents capable of strong dipole-dipole interactions. | |

| Non-Polar Aromatic | Toluene | Soluble (Predicted) | Solute's hydrocarbon character allows for van der Waals interactions. |

| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Soluble (Predicted) | The polar functional groups may limit miscibility, but the hydrocarbon portion should allow for some solubility. |

| Chlorinated | Dichloromethane (DCM) | Miscible (Predicted) | DCM is a versatile solvent for moderately polar compounds. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is essential. The following protocol describes a self-validating isothermal equilibrium method, a standard approach for accurately measuring the solubility of a liquid compound.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Apparatus

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes (Class A)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Syringes and 0.22 µm PTFE syringe filters

-

Autosampler vials for GC

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Procedure

Part A: Calibration Curve Generation

-

Prepare Stock Standard: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a primary stock solution of known concentration.

-

Prepare Working Standards: Perform serial dilutions of the primary stock solution to create a series of 5-7 working standards that bracket the expected solubility range.

-

GC Analysis: Analyze each standard by GC-FID. Plot the peak area against the known concentration for each standard.

-

Linear Regression: Perform a linear regression on the data points. The resulting equation and correlation coefficient (R² > 0.995) constitute the calibration curve.

Part B: Sample Preparation and Equilibration

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the solute.

-